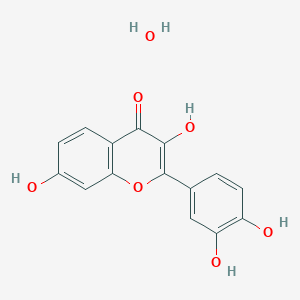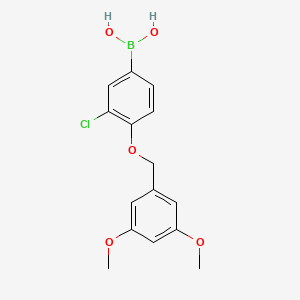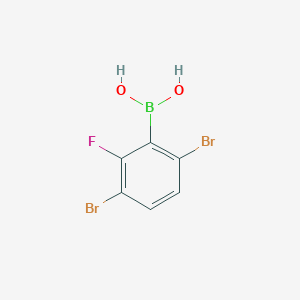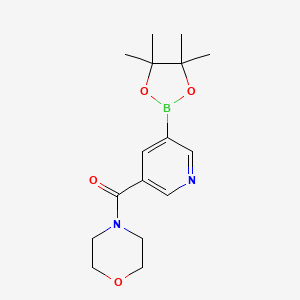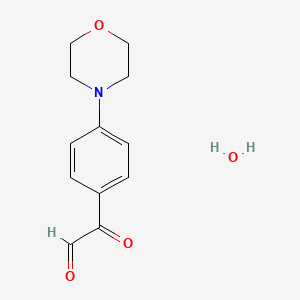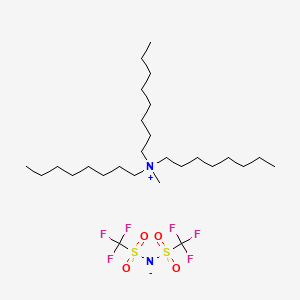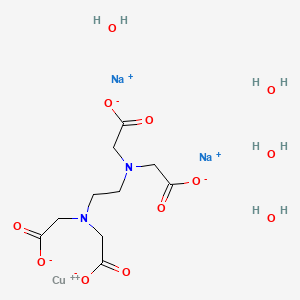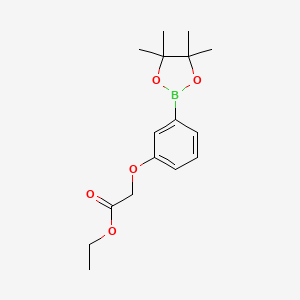
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
説明
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as ETMD, is a synthetic compound that has been used in a variety of scientific research applications. ETMD is a derivative of boronic acid and is a highly versatile compound that can be used in a number of different laboratory experiments. It has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for use in lab experiments.
科学的研究の応用
Antioxidant Applications
- Phenolic Compounds as Antioxidants : Phenolic compounds isolated from various sources have shown significant antioxidant activities. These activities are often attributed to the number of hydroxyl groups in their molecular structure, which can provide insights into the antioxidant potential of ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate if it shares similar structural features (Zijia Zhang et al., 2009).
Synthetic Applications
- Synthesis of Derivatives and Complex Structures : The compound's boronate ester group is a hallmark of its role in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are not directly mentioned in the results but are well-known applications of boronate esters. These reactions are pivotal for creating complex organic molecules, suggesting the compound could serve a similar purpose (L. Baolin et al., 2007).
Enzymatic and Antimicrobial Applications
- Enzymatic Hydrolysis and Drug Synthesis : Enzymatic methods, such as those involving lipase, have been applied to synthesize drug prototypes, indicating that similar enzymatic processes could be relevant for modifying or synthesizing derivatives of the compound (J. Bevilaqua et al., 2004).
- Antimicrobial Activity of Phenolic Derivatives : Phenolic compounds exhibit antimicrobial activities, which could imply potential bioactive properties of this compound or its derivatives, particularly against plant and animal diseases (H. Du et al., 2009).
作用機序
Target of Action
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid, pinacol ester, is a boronic ester compound. The primary targets of this compound are organic molecules that participate in carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The action of this compound affects the Suzuki–Miyaura coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is particularly useful in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .
Pharmacokinetics
Like other boronic esters, it is likely to be well-absorbed and distributed throughout the body due to its relatively small size and lipophilic nature . The compound’s bioavailability would be influenced by factors such as its stability, solubility, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of the action of this compound are primarily the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of complex organic compounds, which can have various downstream effects depending on the specific compounds produced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the reactions in which the compound participates . Additionally, the presence of certain metal catalysts is necessary for the compound to perform its function in carbon-carbon bond formation reactions .
特性
IUPAC Name |
ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-8-12(10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPWIKFOCKVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590079 | |
| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850411-07-3 | |
| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




